3-Amino-1-(3-clorofenil)pirrolidin-2-ona

Descripción general

Descripción

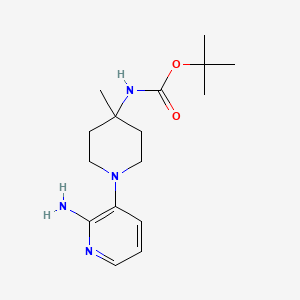

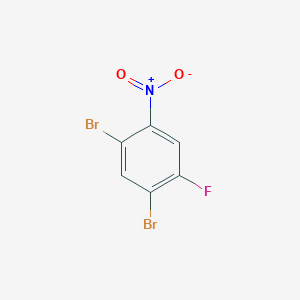

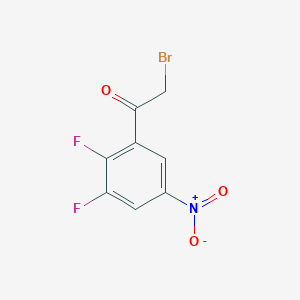

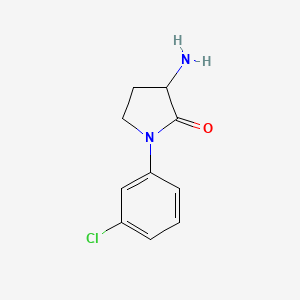

“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, which includes “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

“3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one” is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .Aplicaciones Científicas De Investigación

Investigación Anticonvulsiva

Este compuesto ha sido estudiado por su potencial uso en la terapia anticonvulsiva. La investigación sugiere que puede interactuar con los canales iónicos, que son cruciales en el desarrollo y tratamiento de la epilepsia .

Actividad Antinociceptiva

Los estudios también han explorado las propiedades antinociceptivas de este compuesto, lo que podría convertirlo en un candidato para el desarrollo de nuevos medicamentos para aliviar el dolor .

Análisis de Propiedades Químicas

Las propiedades químicas de 3-Amino-1-(3-clorofenil)pirrolidin-2-ona, como el punto de fusión, el punto de ebullición y el peso molecular, son esenciales para su aplicación en diversos campos de investigación, incluida la ciencia de materiales y la síntesis química .

Eficacia Antimicrobiana

Algunos derivados de pirrolidinona han mostrado efectos antimicrobianos contra patógenos comunes como Staphylococcus aureus, Escherichia coli y Candida albicans, lo que indica posibles aplicaciones en investigación antimicrobiana .

Estudios de Acoplamiento Molecular

La estructura del compuesto se ha utilizado en estudios de acoplamiento molecular para explorar su interacción con dianas biológicas, lo cual es fundamental en los procesos de diseño y descubrimiento de fármacos .

Estudios de Biodisponibilidad y Solubilidad

La solubilidad y la biodisponibilidad de este compuesto son parámetros críticos en la investigación farmacéutica, que afectan la formulación y las estrategias de administración de fármacos .

Para obtener información más detallada o aplicaciones adicionales, no dude en preguntar!

MDPI - Síntesis, actividad anticonvulsiva y antinociceptiva ChemicalBook - this compound BLD Pharm - 1250022-31-1 Chemsrc - 1-(3-aminofenil)pirrolidin-2-ona Springer - Importancia biológica de la pirrolona y la pirrolidinona

Análisis Bioquímico

Biochemical Properties

3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in research .

Transport and Distribution

The transport and distribution of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, providing insights into its potential therapeutic applications .

Propiedades

IUPAC Name |

3-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMDDEDHCSXWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.